molecular formula C19H15ClN2O2 B2724146 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole CAS No. 637754-49-5

1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2724146
CAS No.: 637754-49-5
M. Wt: 338.79
InChI Key: PWVZMNQKHOKJHG-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole core, which is a fused ring structure containing both benzene and imidazole rings

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-chlorophenoxyethyl group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 2-furyl group: The final step involves the reaction of the intermediate with 2-furylboronic acid under Suzuki coupling conditions, typically using a palladium catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the target.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenoxy)ethyl]-2-(ethylthio)-1H-benzimidazole: This compound has an ethylthio group instead of a 2-furyl group, which may alter its chemical reactivity and biological activity.

    1-[2-(4-Chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole: The presence of an ethylsulfonyl group introduces different electronic and steric effects, potentially leading to different applications and properties.

The uniqueness of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-14-7-9-15(10-8-14)23-13-11-22-17-5-2-1-4-16(17)21-19(22)18-6-3-12-24-18/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZMNQKHOKJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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